![molecular formula C14H12O2 B1354790 1-(2-Phenoxyphenyl)ethanone CAS No. 26388-13-6](/img/structure/B1354790.png)
1-(2-Phenoxyphenyl)ethanone
Overview
Description
1-(2-Phenoxyphenyl)ethanone is an organic compound with the chemical formula C14H12O2This compound is characterized by its white crystalline solid appearance and is commonly used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Phenoxyphenyl)ethanone can be synthesized through the reaction of phenylethyl alcohol and benzoyl chloride. The reaction is typically carried out in an organic solvent such as methylene chloride or carbon tetrachloride under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenoxyphenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Oxidation of this compound can produce carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically yields 1-(2-Phenoxyphenyl)ethanol.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Organic Synthesis
1-(2-Phenoxyphenyl)ethanone serves as a crucial intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that lead to biologically active compounds.
Application Area | Description |
---|---|
Pharmaceuticals | Used as an intermediate in the synthesis of drugs, including anticonvulsants and anti-inflammatory agents. |
Agrochemicals | Acts as a precursor for developing herbicides and pesticides. |
Polymer Chemistry | Utilized in the production of polymers due to its reactive carbonyl group. |
Research indicates that derivatives of this compound exhibit various biological activities, including antimicrobial and anticonvulsant properties.
- A study demonstrated that certain derivatives showed potent anticonvulsant activity when tested against pentylenetetrazole-induced seizures in mice, indicating potential therapeutic applications in treating epilepsy .
Mechanistic Studies
The compound has been investigated for its mechanism of action in biological systems. The phenoxy group enhances the reactivity of the carbonyl, facilitating nucleophilic attacks that lead to the formation of new compounds.
Case Study 1: Anticonvulsant Activity
A study evaluated the anticonvulsant properties of synthesized derivatives of this compound. The results indicated that specific modifications to the phenoxy group significantly enhanced anticonvulsant efficacy compared to established drugs like diazepam .
Case Study 2: Synthesis of Bioactive Compounds
Research focused on synthesizing novel triazole derivatives from this compound as starting materials. These derivatives were tested for their biological activity, revealing promising results against bacterial strains .
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyphenyl)ethanone involves its interaction with molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its aromatic rings allow for interactions with other aromatic compounds through π-π stacking and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
1-Phenylethanone: Similar in structure but lacks the phenoxy group.
2-Phenoxyacetophenone: Contains an additional phenoxy group on the acetophenone structure.
Benzophenone: Lacks the phenoxy group but has a similar ketone structure.
Uniqueness
1-(2-Phenoxyphenyl)ethanone is unique due to its specific arrangement of phenoxy and phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Biological Activity
1-(2-Phenoxyphenyl)ethanone, also known by its chemical formula C₁₄H₁₂O₂ and CAS number 26388-13-6, is a compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The structure of this compound consists of a phenyl group attached to an ethanone moiety, characterized by a phenoxy group. This arrangement contributes to its reactivity and potential applications in organic synthesis. The compound typically appears as a solid with varying physical properties depending on purity and environmental conditions.
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity. It has been studied for its role as an intermediate in synthesizing biologically active compounds, including those with antibacterial properties. Specifically, it has shown the ability to inhibit bacterial type IV secretion systems, which are critical for the pathogenicity of various bacteria. This inhibition suggests potential applications in developing new antimicrobial agents.
Studies have demonstrated that this compound interacts with bacterial proteins involved in secretion systems. This interaction is crucial for its antibacterial efficacy, as it disrupts the ability of bacteria to secrete toxins and other virulence factors necessary for infection. Further research into the pharmacokinetics and toxicity profiles of this compound is essential for understanding its safety and efficacy in practical applications.
Synthesis Methods
Several methods have been developed for synthesizing this compound. These methods often involve various reagents and conditions tailored to optimize yield and purity. The compound serves as a versatile intermediate in organic synthesis, making it valuable for producing other biologically active molecules.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-(3-Phenoxyphenyl)ethanone | Similar Ketone | Different substitution pattern on the aromatic ring |
2-Bromo-1-(2-phenoxyphenyl)ethanone | Brominated Derivative | Enhanced reactivity due to bromine substituent |
1-(4-Methylphenyl)ethanone | Methyl-substituted Ketone | Altered electronic properties affecting reactivity |
The presence of the phenoxy group in this compound allows for distinct interactions compared to other similar compounds, enhancing its potential biological activity.
Case Studies and Research Findings
Several studies have explored the biological activity of derivatives related to this compound:
- Anticonvulsant Activity : A study investigated novel derivatives based on phenoxy groups and their anticonvulsant activity. The results indicated that certain derivatives exhibited significant anticonvulsant effects when tested on animal models .
- Dual Modulators : Another research highlighted the design of acetamides based on phenoxy structures that act as dual modulators targeting acetyl-CoA carboxylases (ACCs) and peroxisome proliferator-activated receptors (PPARs). These compounds showed promise as therapeutic agents for metabolic syndrome-related diseases .
- Pharmacological Studies : In pharmacological studies involving animal models, compounds derived from phenoxy groups were tested for their effects on sleep disorders and anxiety, demonstrating beneficial interactions with benzodiazepine receptors .
Properties
IUPAC Name |
1-(2-phenoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBCVVSDGJBODL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443739 | |
Record name | 1-(2-phenoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26388-13-6 | |
Record name | 1-(2-phenoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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